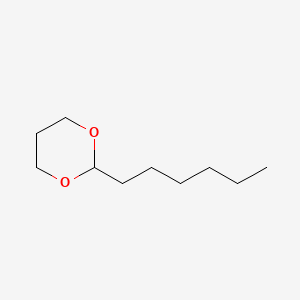

2-Hexyl-1,3-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

6290-20-6 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2-hexyl-1,3-dioxane |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-7-10-11-8-6-9-12-10/h10H,2-9H2,1H3 |

InChI Key |

DZTPGFWGNFJQFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1OCCCO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hexyl 1,3 Dioxane and Substituted Analogs

Condensation Reactions with 1,3-Diols

The most direct and common method for synthesizing 2-hexyl-1,3-dioxane is the condensation reaction between heptanal (B48729) and 1,3-propanediol (B51772). This reaction is an equilibrium process, and various strategies are employed to drive it toward the product side, primarily through the removal of the water by-product. libretexts.org

Acid catalysis is crucial for the acetalization reaction, as alcohols are generally weak nucleophiles. libretexts.org The catalyst protonates the carbonyl oxygen of heptanal, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the hydroxyl groups of 1,3-propanediol.

The general mechanism proceeds through several key steps: libretexts.orgchegg.com

Protonation of the Carbonyl: The acid catalyst donates a proton to the carbonyl oxygen of heptanal.

First Nucleophilic Attack: A hydroxyl group from 1,3-propanediol attacks the protonated carbonyl carbon.

Deprotonation: A base (such as water or another alcohol molecule) removes a proton to form a neutral hemiacetal intermediate.

Protonation of Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

Removal of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation (an oxocarbenium ion).

Intramolecular Nucleophilic Attack: The second hydroxyl group of the 1,3-diol moiety attacks the carbocation, leading to the closure of the six-membered ring.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final product, 2-hexyl-1,3-dioxane.

To optimize the reaction, the water formed during the condensation must be continuously removed, typically by azeotropic distillation using a Dean-Stark trap or by using molecular sieves. libretexts.org

Homogeneous acid catalysts are soluble in the reaction medium, providing excellent catalyst-substrate contact. p-Toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are commonly employed for this purpose due to their strong acidity and effectiveness. ijapbc.comajgreenchem.comresearchgate.net p-TsOH, being a solid organic acid, is often preferred for its ease of handling. preprints.org The catalyst is used in small, catalytic amounts to facilitate the reaction, which is typically conducted in a non-polar solvent like toluene (B28343) that forms an azeotrope with water, aiding its removal. ajgreenchem.com

Table 1: Representative Conditions for Homogeneous Acid-Catalyzed Synthesis

| Catalyst | Aldehyde/Diol | Solvent | Conditions | Yield |

| p-TsOH | Heptanal / 1,3-Propanediol | Toluene | Reflux with Dean-Stark trap | Good to Excellent |

| H₂SO₄ | Heptanal / 1,3-Propanediol | Dichloromethane | Room Temp, Molecular Sieves | Good |

Heterogeneous acid catalysts offer significant advantages over their homogeneous counterparts, including simplified product purification, catalyst recovery, and reusability, aligning with the principles of green chemistry. researchgate.net Zeolites and acid-treated clays (B1170129) are prominent examples of solid acid catalysts.

Zeolites are microporous aluminosilicates with strong Brønsted and Lewis acid sites within their crystalline framework. mdpi.com Their well-defined pore structures can impart shape selectivity to reactions. nih.gov Iron-modified Zeolite BETA, for instance, can be employed to catalyze the acetalization, where the reaction occurs at the acidic sites on the catalyst's surface and within its pores.

Montmorillonite K-10 is a type of clay that, when treated with acid, exhibits significant catalytic activity for various organic transformations, including acetal (B89532) formation. The acidic sites on the clay surface facilitate the protonation steps required for the reaction mechanism.

Table 2: Comparison of Heterogeneous Acid Catalysts

| Catalyst | Catalyst Type | Key Advantages | Reaction Environment |

| Iron-Modified Zeolite BETA | Microporous Aluminosilicate | High thermal stability, shape selectivity, easy recovery. mdpi.com | Typically non-polar solvents, elevated temperatures. |

| Montmorillonite K-10 | Acid-Treated Clay | Inexpensive, high surface area, effective for bulky molecules. | Can be used in solvent-free conditions or with organic solvents. |

Beyond traditional acid catalysis, alternative methods have been developed to synthesize acetals under milder or more specific conditions.

Photochemical approaches utilize photoacid catalysts that become acidic only upon irradiation with light. organic-chemistry.org This method allows for the formation of 2-hexyl-1,3-dioxane under neutral conditions in the dark, with the reaction initiated by a light source. A perfluorophenyl-substituted 1,1′-bi-2-naphthol (BINOL) derivative, for example, can act as an effective photoacid catalyst. Upon irradiation with visible light, it promotes the acetalization of enol ethers, a related substrate class, with alcohols under mild and near-neutral conditions. organic-chemistry.org This strategy offers temporal and spatial control over the acid-catalyzed reaction.

A particularly mild and efficient method for forming 1,3-dioxanes involves the use of silylated diols. thieme-connect.de The reaction of heptanal with 1,3-bis(trimethylsiloxy)propane in the presence of a catalytic amount of a silylating agent, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), proceeds smoothly under gentle conditions. organic-chemistry.org This approach avoids the direct use of strong Brønsted acids and the production of water, simplifying the workup procedure and often leading to high yields of the desired 2-hexyl-1,3-dioxane. thieme-connect.de

Alternative and Non-Conventional Approaches

Copper Nanoparticle-Catalyzed Reactions for Derivatives

Copper nanoparticles (CuNPs) have emerged as inexpensive and efficient catalysts for a wide range of organic transformations due to their high surface-area-to-volume ratio and unique electronic properties. While direct catalysis of 2-hexyl-1,3-dioxane synthesis from heptanal and 1,3-propanediol using CuNPs is not extensively documented, their catalytic activity in related reactions suggests high potential for synthesizing its derivatives.

Copper(I) oxide (Cu₂O) nanoparticles, in particular, have been shown to be robust catalysts for condensation reactions, such as the formation of Schiff bases from amines and aldehydes. rsc.org This process is mechanistically similar to acetal formation, involving the nucleophilic attack on a carbonyl group followed by dehydration. This suggests that Cu₂O nanoparticles could effectively catalyze the condensation of an aldehyde like heptanal with a 1,3-diol to form the corresponding 1,3-dioxane (B1201747). The catalytic cycle would likely involve the activation of the carbonyl group by the Lewis acidic copper nanoparticle surface.

Furthermore, CuNPs are well-known to catalyze various cross-coupling reactions, which can be employed to create a diverse library of 2-hexyl-1,3-dioxane derivatives. For instance, functional groups can be introduced onto a pre-synthesized dioxane scaffold.

Table 1: Potential Copper Nanoparticle-Catalyzed Reactions for 2-Hexyl-1,3-Dioxane Derivative Synthesis

| Reaction Type | Reactants | Potential Product | Rationale for Catalysis |

|---|---|---|---|

| Acetalization | Heptanal, 1,3-Propanediol | 2-Hexyl-1,3-dioxane | Lewis acidic nature of Cu₂O NPs can activate the carbonyl group of heptanal, facilitating nucleophilic attack by the diol. rsc.org |

| Ullmann Condensation | Aryl halide, Hydroxy-substituted 2-hexyl-1,3-dioxane | Aryloxy-substituted 2-hexyl-1,3-dioxane derivative | CuNPs are effective catalysts for forming C-O bonds, enabling the coupling of an alcohol moiety on the dioxane ring with an aryl halide. |

| Click Chemistry (Azide-Alkyne Cycloaddition) | Azide-functionalized 2-hexyl-1,3-dioxane, Terminal alkyne | Triazole-substituted 2-hexyl-1,3-dioxane derivative | Copper(I), often generated in situ from Cu(II) precursors or stabilized on nanoparticles, is the quintessential catalyst for this highly efficient and modular reaction. |

Ring Closure Strategies and Cycloaddition Reactions (e.g., Diels-Alder Reaction for Dioxane Rings)

The formation of the six-membered 1,3-dioxane ring is a critical step in the synthesis of 2-hexyl-1,3-dioxane. While the most direct method is the acid-catalyzed acetalization of heptanal with 1,3-propanediol, cycloaddition reactions offer powerful alternative strategies for constructing the dioxane core, often with high stereocontrol.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. masterorganicchemistry.comorganic-chemistry.org The hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, is particularly relevant for synthesizing heterocycles like 1,3-dioxanes. researchgate.net In this context, an α,β-unsaturated carbonyl compound (the dienophile) can react with a vinyl ether (the diene component) to form a dihydropyran ring, which can be further transformed into a 1,3-dioxane.

An alternative strategy involves the retro-Diels-Alder reaction. For example, pyrolysis of an unsaturated bicyclic acetal can yield 5-methylene-1,3-dioxanes, which can then be functionalized. thieme-connect.de Intramolecular Diels-Alder reactions also provide a route to complex, fused-ring systems containing the 1,3-dioxane moiety. masterorganicchemistry.comprinceton.edu

Green Chemistry Principles in 2-Hexyl-1,3-Dioxane Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of 2-hexyl-1,3-dioxane synthesis, this involves the use of sustainable catalysts and the minimization of solvent waste.

Traditional synthesis of 2-hexyl-1,3-dioxane often relies on homogeneous mineral acids like sulfuric acid or p-toluenesulfonic acid, which are corrosive and difficult to separate from the reaction mixture. Heteropoly acids (HPAs) have emerged as highly effective and environmentally benign solid acid catalysts. conicet.gov.ar HPAs, such as tungstophosphoric acid (H₃PW₁₂O₄₀), possess strong Brønsted acidity and can be supported on various materials like silica (B1680970), enhancing their stability and facilitating easy recovery and reuse. mdpi.com

The use of HPAs offers several advantages:

High Activity and Selectivity: They can provide high yields of the desired 1,3-dioxane under mild conditions.

Reusability: As heterogeneous catalysts, they can be easily filtered off and reused multiple times without significant loss of activity. ikm.org.my

Reduced Waste: They eliminate the need for neutralization steps, thereby reducing salt waste.

Table 2: Comparison of Catalysts in Acetalization Reactions

| Catalyst | Type | Advantages | Disadvantages |

|---|---|---|---|

| H₂SO₄ | Homogeneous | Low cost, high activity | Corrosive, difficult to separate, generates waste |

| p-Toluenesulfonic acid | Homogeneous | High activity | Difficult to separate, generates waste |

| Heteropoly Acids (e.g., H₃PW₁₂O₄₀) | Heterogeneous | High activity, reusable, low corrosion, environmentally benign. conicet.gov.armdpi.com | Higher initial cost compared to mineral acids |

| Zeolites/Mesoporous Silicas | Heterogeneous | Shape selectivity, reusable, thermally stable. rsc.org | Can be susceptible to deactivation |

Solvent use is a major contributor to waste in the chemical industry. The development of solvent-free reaction conditions is a key goal of green chemistry. sigmaaldrich.comnih.gov Microchannel reactors offer a promising technology to achieve this by providing a high surface-area-to-volume ratio, which enhances heat and mass transfer. researchgate.netresearchgate.net This allows for significantly reduced reaction times and often enables reactions to proceed efficiently without a solvent.

In a continuous flow setup, reactants can be pumped through a microchannel reactor containing an immobilized acid catalyst (such as a polymeric acid membrane or supported HPA). researchgate.netrsc.org This approach not only minimizes solvent use but also allows for safer operation, easy scale-up, and integration into multi-step syntheses. flinders.edu.au

Stereoselective Synthesis of Chiral 2-Hexyl-1,3-Dioxane Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and fragrance industries. Chiral 1,3-dioxane derivatives can serve as valuable building blocks or as the final target molecules.

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be powerful catalysts for the asymmetric construction of 1,3-dioxanes. rsc.orgkyoto-u.ac.jp A novel and effective method involves a cascade reaction initiated by the chiral acid catalyst. The process begins with the enantioselective hemiacetalization of an aldehyde with an alcohol, followed by an intramolecular oxy-Michael addition. rsc.orgdntb.gov.ua

This strategy allows for the kinetic resolution of chiral secondary alcohols, enabling the synthesis of both enantiomers of the protected 1,3-diols with high optical purity. researchgate.net The high level of enantiocontrol is achieved through the formation of a well-organized, hydrogen-bonded transition state involving the chiral catalyst, the aldehyde, and the diol. This methodology provides a direct route to optically active 1,3-polyol motifs, which are common structural units in many natural products. rsc.org

Table 3: Chiral Phosphoric Acid Catalyzed 1,3-Dioxane Formation

| Substrates | Chiral Catalyst | Reaction Type | Key Outcome | Reference |

|---|---|---|---|---|

| δ-Hydroxy-α,β-unsaturated aldehyde | Chiral Phosphoric Acid | Hemiacetalization/Intramolecular Oxy-Michael Addition Cascade | Enantioselective construction of 1,3-dioxanes with high ee. | rsc.orgdntb.gov.ua |

| ζ-Hydroxyenone containing a secondary alcohol | Chiral Phosphoric Acid | Kinetic Resolution via Asymmetric Cycloetherification | Synthesis of both enantiomers of protected 1,3-diols with high optical purity. | researchgate.net |

Diastereoselective Approaches Utilizing Chiral Precursors

The synthesis of specific stereoisomers of 2-hexyl-1,3-dioxane and its substituted analogs is crucial for applications where molecular geometry dictates function. Diastereoselective strategies employing chiral precursors offer a powerful method for controlling the three-dimensional arrangement of substituents on the 1,3-dioxane ring. These approaches introduce chirality into the molecule prior to the formation of the dioxane ring, thereby directing the stereochemical outcome of the cyclization step.

A primary strategy involves the acid-catalyzed acetalization of a prochiral aldehyde, such as heptanal (the precursor to the 2-hexyl group), with an enantiomerically pure 1,3-diol. The inherent chirality of the diol dictates the facial selectivity of the aldehyde addition, leading to the preferential formation of one diastereomer. The choice of chiral diol is critical, with common precursors being derived from carbohydrates, amino acids, or asymmetrically synthesized aliphatic diols.

For instance, the reaction of a chiral 1,3-diol with an aldehyde can be influenced by the presence of existing stereocenters on the diol backbone. The steric and electronic properties of the substituents on the chiral diol guide the approach of the aldehyde, resulting in a thermodynamically or kinetically favored diastereomer.

Another advanced methodology is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of 1,3-dioxane synthesis, a chiral auxiliary can be attached to either the diol or the aldehyde precursor. After the diastereoselective formation of the dioxane ring, the auxiliary is cleaved, yielding the enantiomerically enriched target molecule. For example, pseudoephedrine and oxazolidinones are commonly employed as chiral auxiliaries in various asymmetric syntheses. wikipedia.org

Detailed research has demonstrated the efficacy of substrate-controlled diastereoselective reactions. The stereoselective reduction of a ketone within a pre-formed dioxane ring, for example, can yield specific diastereomers. The synthesis of substituted 5-hydroxy-1,3-dioxanes has been achieved by the stereoselective reduction of the corresponding 5-oxo-1,3-dioxanes. thieme-connect.com The choice of reducing agent plays a pivotal role in determining the stereochemical outcome, allowing for the selective formation of either cis or trans isomers. thieme-connect.com

Below are tables summarizing key research findings in the diastereoselective synthesis of substituted 1,3-dioxanes, which are analogous to the synthesis of 2-hexyl-1,3-dioxane derivatives.

| Aldehyde | 2-Substituted 1,3-Propanediol | Acid Catalyst | Reaction Conditions | Product (2,5-disubstituted 1,3-dioxane) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|---|

| Benzaldehyde | 2-Propyl-1,3-propanediol | TsOH | Saturated aq. CaCl2 | 2-Phenyl-5-propyl-1,3-dioxane | >96:4 |

| Cyclohexanecarboxaldehyde | 2-Propyl-1,3-propanediol | TsOH | Saturated aq. LiCl | 2-Cyclohexyl-5-propyl-1,3-dioxane | >96:4 |

| Heptanal | 2-Phenyl-1,3-propanediol | CSA | Saturated aq. ZnCl2 | 2-Hexyl-5-phenyl-1,3-dioxane | High trans selectivity expected |

| Substituents at C-2 | Reducing Agent | Solvent | Temperature (°C) | Product (5-hydroxy-1,3-dioxane) | Diastereomeric Outcome | Yield (%) |

|---|---|---|---|---|---|---|

| 2,2-Dimethyl | LiAlH4 | THF | 0 to rt | trans-5-Hydroxy-2,2-dimethyl-1,3-dioxane | trans | 95 |

| 2,2-Dimethyl | L-Selectride | THF | -78 | cis-5-Hydroxy-2,2-dimethyl-1,3-dioxane | cis | 98 |

| 2-Phenyl-2-methyl | LiAlH4 | THF | 0 to rt | trans-5-Hydroxy-2-methyl-2-phenyl-1,3-dioxane | trans | 92 |

| 2-Phenyl-2-methyl | L-Selectride | THF | -78 | cis-5-Hydroxy-2-methyl-2-phenyl-1,3-dioxane | cis | 96 |

These methodologies underscore the importance of precursor chirality in achieving high levels of diastereoselectivity in the synthesis of 2-hexyl-1,3-dioxane and its analogs. The predictable control over stereochemistry afforded by these methods is essential for the development of compounds with specific and well-defined properties.

Chemical Reactivity and Transformation Pathways of 2 Hexyl 1,3 Dioxane

Ring-Opening Reactions and Derived Products

Ring-opening reactions are the most common transformation pathways for 2-hexyl-1,3-dioxane, typically proceeding through cleavage of the carbon-oxygen bonds of the acetal (B89532) group. These reactions are crucial for the deprotection of the original carbonyl compound.

Acid-Mediated Cleavage Mechanisms

The cleavage of 2-hexyl-1,3-dioxane under acidic conditions is a cornerstone of its application as a protecting group. This acid-catalyzed hydrolysis regenerates the original aldehyde (heptanal) and 1,3-propanediol (B51772). The reaction is reversible, and the removal of the protecting group is typically driven to completion by the presence of excess water. organic-chemistry.org

The mechanism involves the following key steps:

Protonation: One of the oxygen atoms of the dioxane ring is protonated by a hydronium ion (H₃O⁺), which is present in aqueous acidic solutions. libretexts.org This protonation converts the oxygen into a good leaving group.

Ring Opening: The protonated C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is a key feature of acetal hydrolysis.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation and Tautomerization: A proton is transferred, forming a hemiacetal intermediate.

Further Protonation and Elimination: The second oxygen of the original diol is protonated, followed by elimination to release 1,3-propanediol and form a protonated aldehyde.

Regeneration of Carbonyl: Deprotonation of the intermediate yields the final heptanal (B48729) product and regenerates the acid catalyst. libretexts.org

Various acidic conditions can be employed to effect this transformation, as detailed in the table below.

| Reagent/Catalyst | Solvent | Conditions | Notes |

|---|---|---|---|

| Dilute HCl or H₂SO₄ | Water/Acetone | Heating under reflux | Standard and common method for acetal deprotection. libretexts.org |

| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Room Temperature or gentle heating | Often used for both protection and deprotection. |

| Cerium(III) triflate | Wet Nitromethane (B149229) | Room Temperature | A mild Lewis acid catalyst that allows for chemoselective cleavage under nearly neutral pH. organic-chemistry.org |

| Iodine | Wet Acetone | Room Temperature | Provides deprotection under neutral conditions, tolerating many acid-sensitive groups. organic-chemistry.org |

Oxidative Degradation and Mechanistic Studies (e.g., Ozonation)

The acetal group of 2-hexyl-1,3-dioxane can undergo oxidative cleavage. Ozonolysis is a notable example of such a transformation. The reaction of acetals with ozone does not cleave a carbon-carbon double bond but rather oxidizes the C-H bond at the acetal position (C2 of the dioxane ring), leading to the formation of an ester.

For 2-hexyl-1,3-dioxane, ozonolysis results in the formation of 3-hydroxypropyl heptanoate. The reaction is believed to proceed via the insertion of ozone into the C-H bond at the C2 position, followed by rearrangement and fragmentation. This process offers a method to convert a protected aldehyde directly into an ester derivative.

Other oxidative reagents can also cleave the dioxane ring. An efficient oxidation of 1,3-dioxanes with molecular oxygen, catalyzed by N-hydroxyphthalimide (NHPI) and Co(OAc)₂, has been shown to yield esters. organic-chemistry.org Similarly, reagents like m-chloroperoxybenzoic acid (MCPBA) can oxidize cyclic acetals to provide hydroxy alkyl esters. organic-chemistry.org

| Oxidizing Agent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Ozone (O₃) | -78°C in a non-participating solvent like dichloromethane, followed by workup | 3-hydroxypropyl heptanoate | organic-chemistry.org |

| O₂ / NHPI / Co(OAc)₂ | Acetonitrile, moderate temperature | 3-hydroxypropyl heptanoate | organic-chemistry.org |

| m-Chloroperoxybenzoic acid (MCPBA) | Inert solvent like dichloromethane | 3-hydroxypropyl heptanoate | organic-chemistry.org |

Role as a Protecting Group in Complex Organic Synthesis

The most significant role of the 2-hexyl-1,3-dioxane structure in organic chemistry is as a protective sheath for an aldehyde. The conversion of a carbonyl group into a cyclic acetal is a common strategy to prevent it from reacting with reagents that are intended to transform other parts of a molecule.

Protection of Carbonyl Compounds

2-Hexyl-1,3-dioxane is the protective group form of heptanal, formed by reacting the aldehyde with 1,3-propanediol, typically in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The formation is an equilibrium process, and water is usually removed (e.g., with a Dean-Stark apparatus) to drive the reaction to completion. organic-chemistry.org

Once formed, the 1,3-dioxane (B1201747) group is exceptionally stable towards a variety of reagents, particularly those that are basic or nucleophilic. This allows for selective reactions at other functional groups within a complex molecule.

| Reagent Class | Specific Examples | Stability of 1,3-Dioxane Group |

|---|---|---|

| Bases | NaOH, KOH, NaH, LDA | Stable |

| Nucleophiles | Grignard reagents (RMgX), Organolithium reagents (RLi) | Stable |

| Reducing Agents | LiAlH₄, NaBH₄, DIBAL-H | Stable |

| Oxidizing Agents (Mild) | PCC, PDC, MnO₂ | Stable organic-chemistry.org |

After the desired transformations on the rest of the molecule are complete, the aldehyde can be easily regenerated by acid-catalyzed hydrolysis, as detailed in section 3.1.1. The stability of 1,3-dioxanes compared to acyclic acetals or five-membered 1,3-dioxolanes makes them a preferred choice for robust protection in multi-step syntheses. organic-chemistry.org

Protection of 1,3-Diols

The formation of a 2-Hexyl-1,3-dioxane is a common and effective strategy for the protection of 1,3-diols in organic synthesis. This transformation involves the reaction of a 1,3-diol with heptanal (also known as heptaldehyde) or an equivalent thereof, such as heptanal dimethyl acetal. The reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org The resulting cyclic acetal, 2-hexyl-1,3-dioxane, is stable under a variety of reaction conditions, particularly those that are neutral or basic, making it an ideal protecting group. organic-chemistry.orgchem-station.com

The primary advantage of using this protecting group is its stability towards nucleophiles and bases. organic-chemistry.org The formation of the six-membered dioxane ring is generally thermodynamically favored for 1,3-diols. organic-chemistry.orgchem-station.com Standard laboratory procedure for this protection often involves heating the 1,3-diol and heptanal in a solvent like toluene (B28343) with a catalytic amount of an acid, such as p-toluenesulfonic acid. The water generated during the reaction is typically removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards the formation of the acetal. organic-chemistry.org

This protective strategy is crucial in multistep syntheses where other functional groups in the molecule need to be modified without affecting the diol. The hexyl group at the C2 position of the dioxane ring does not significantly alter the fundamental reactivity of the acetal but does increase the lipophilicity of the protected molecule, which can affect its solubility and chromatographic behavior.

Table 1: Conditions for Protection of 1,3-Diols as 2-Hexyl-1,3-Dioxane

| Reagent | Catalyst | Solvent | Conditions | Purpose |

|---|---|---|---|---|

| Heptanal | p-Toluenesulfonic acid (catalytic) | Toluene | Reflux with Dean-Stark trap | Formation of the cyclic acetal by removing water. organic-chemistry.org |

| Heptanal Dimethyl Acetal | Lewis Acid (e.g., Sc(OTf)₃) | Dichloromethane | Room Temperature | Mild conditions for acid-sensitive substrates. |

Regioselective Deprotection Strategies

The removal of the 2-hexyl-1,3-dioxane protecting group is as critical as its installation. Deprotection is generally achieved by acid-catalyzed hydrolysis, which cleaves the acetal and regenerates the 1,3-diol and heptanal. organic-chemistry.org The challenge in complex molecules often lies in achieving regioselective deprotection, where one specific protecting group is removed while others remain intact.

Strategies for regioselective deprotection often rely on the differential reactivity of various protecting groups. For instance, in a molecule containing both a 2-hexyl-1,3-dioxane (an acetal from an aldehyde) and a ketal (derived from a ketone), the acetal may be cleaved under milder acidic conditions than the ketal. This kinetic difference allows for selective deprotection.

In the context of polyhydroxylated compounds like carbohydrates, regioselectivity is governed by steric and electronic factors. rsc.orgrsc.org For example, a terminal 1,3-diol protected as a 2-hexyl-1,3-dioxane might be more sterically accessible and thus more readily hydrolyzed than a similar group within a more hindered part of the molecule. The choice of acid catalyst and solvent system is paramount in controlling the selectivity of this process. Mild Lewis acids such as cerium(III) triflate in wet nitromethane or erbium(III) triflate have been shown to cleave acetals under nearly neutral conditions, offering high selectivity. organic-chemistry.org

Table 2: Reagents for Regioselective Deprotection of Cyclic Acetals

| Reagent/System | Conditions | Selectivity/Notes |

|---|---|---|

| Acetic Acid / H₂O | Mild heating | Standard hydrolysis; selectivity can be low. |

| Cerium(III) triflate | Wet Nitromethane, RT | Chemoselective cleavage at almost neutral pH. organic-chemistry.org |

| Iodine (catalytic) | Wet Acetone | Mild and neutral conditions, good for sensitive substrates. organic-chemistry.org |

| Er(OTf)₃ | Wet Nitromethane, RT | Gentle Lewis acid catalyst for chemoselective cleavage. organic-chemistry.org |

Intermediate in Hydrogenation and Reduction Reactions

An important feature of the 2-hexyl-1,3-dioxane group is its general stability under conditions used for hydrogenation and other reduction reactions. Cyclic acetals are inert to catalytic hydrogenation (e.g., H₂/Pd, Pt, Ni) that is typically used to reduce carbon-carbon double or triple bonds. libretexts.org This stability allows the 2-hexyl-1,3-dioxane to function effectively as a protecting group for a 1,3-diol while transformations are carried out on other parts of the molecule.

For example, a molecule containing both a carbon-carbon double bond and a 1,3-diol can be selectively hydrogenated at the double bond after protecting the diol as a 2-hexyl-1,3-dioxane. The protecting group prevents the diol from interfering with the catalyst or undergoing unwanted side reactions. After the reduction is complete, the dioxane can be removed via acid hydrolysis to reveal the original 1,3-diol functionality.

While stable to many reducing agents, the 2-hexyl-1,3-dioxane group is not entirely inert to all reductive conditions. Reductive cleavage of the acetal can occur under specific, often harsh, conditions, for example, using certain hydride reagents in the presence of a Lewis acid. This reaction, known as reductive etherification, would open the dioxane ring to form a mono-protected 1,3-diol, a hydroxy ether. However, under the standard, neutral conditions for the catalytic hydrogenation of olefins, the 2-hexyl-1,3-dioxane ring remains intact. libretexts.orgorganic-chemistry.org

Table 3: Stability of 2-Hexyl-1,3-Dioxane Under Various Reduction Conditions

| Reaction Type | Reagents | Stability of Dioxane | Notes |

|---|---|---|---|

| Alkene Hydrogenation | H₂, Pd/C or PtO₂ | Stable | Allows for selective reduction of C=C bonds. libretexts.org |

| Ester Reduction | LiAlH₄ | Generally Stable | May be cleaved under harsh conditions or prolonged reaction times. |

| Diimide Reduction | Hydrazine, O₂ | Stable | Chemoselective reduction of alkenes. organic-chemistry.org |

In Depth Structural and Conformational Analysis of 2 Hexyl 1,3 Dioxane

Theoretical and Computational Chemistry Investigationsbenchchem.comresearchgate.netsemanticscholar.orgacs.orgcapes.gov.br

The conformational preferences of 2-hexyl-1,3-dioxane are primarily dictated by the orientation of the hexyl group, which can exist in either an axial or equatorial position relative to the chair-like conformation of the dioxane ring. Computational chemistry offers powerful tools to probe the subtle energetic differences and transition states between these conformers.

Ab Initio and Density Functional Theory (DFT) Calculationsbenchchem.comresearchgate.netacs.orgcapes.gov.br

Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational chemistry for providing highly accurate descriptions of molecular structures and energies. These first-principles approaches are instrumental in dissecting the conformational intricacies of molecules like 2-hexyl-1,3-dioxane.

Quantum-chemical studies on related 2-alkyl-1,3-dioxanes have revealed that the potential energy surface (PES) features minima corresponding to the equatorial and axial chair conformers. researchgate.net For the parent 1,3-dioxane (B1201747), the chair conformer is significantly more stable than the 2,5-twist conformer, with calculated energy differences of 4.67±0.31 kcal/mol (Hartree-Fock) and 5.19±0.8 kcal/mol (DFT). researchgate.net The 1,4-twist conformer is even higher in energy. researchgate.net The global minimum on the potential energy surface for 2-methyl-1,3-dioxane (B3054962) corresponds to the equatorial chair conformer. researchgate.net This preference for the chair conformation is expected to be maintained in 2-hexyl-1,3-dioxane. The primary determinant of conformational preference for the 2-hexyl substituent will be the energetic balance between the axial and equatorial positions. The increased steric bulk of the hexyl group compared to a methyl group would generally lead to a stronger preference for the equatorial position to minimize 1,3-diaxial interactions. mit.edu

Table 1: Calculated Conformational Free Energy (ΔG°), Enthalpy (ΔH°), and Entropy (ΔS°) for 2-Substituted 1,3-Dioxanes This table would typically present calculated values for the equilibrium between axial and equatorial conformers. While specific data for the hexyl substituent is not present in the search results, representative data for other substituents from computational studies would be included here to illustrate the trends. For example, for 2-methyl-1,3-dioxane, the preference for the equatorial position is well-established. semanticscholar.org

| Substituent | Method | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |

| Methyl | Not Specified | >3 kJ/mol | Not Specified | Not Specified | semanticscholar.org |

| Phenyl | Calorimetry | Not Specified | Not Specified | Not Specified | acs.org |

The isomerization between the equatorial and axial chair conformers of 2-substituted-1,3-dioxanes proceeds through a twist conformer as an intermediate. researchgate.net The energy barrier for this ring inversion is a key parameter in understanding the molecule's dynamics. For the parent 1,3-dioxane, the barrier to ring inversion is similar to that of cyclohexane (B81311). ucl.ac.uk Studies on alkoxy-1,3-dioxanes have shown that the barriers for the chair-to-chair inversion are close to that of 1,3-dioxane and its 2-methyl derivative, suggesting the primary contribution to the barrier is torsional strain within the ring, largely unaffected by the substituent type. rsc.org Quantum-chemical studies on 5-alkyl-1,3-dioxanes have identified two pathways for conformational isomerization between the equatorial and axial chair forms, with calculated potential barriers. researchgate.net

Table 2: Calculated Ring Inversion Barriers for 1,3-Dioxane and Derivatives This table would present the calculated energy barriers for the chair-to-twist-boat-to-chair inversion process.

| Compound | Method | Barrier (kcal/mol) | Reference |

| 1,3-Dioxane | Not Specified | ~9.9 | ucl.ac.uk |

| 2-Alkoxy-1,3-dioxans | Not Specified | Similar to 1,3-dioxane | rsc.org |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulationsresearchgate.netcapes.gov.br

Molecular mechanics (MM) force fields provide a computationally less expensive method to explore the conformational space of large molecules. nih.gov These methods have been used to support experimental findings on the steric effects in substituted 1,3-dioxanes. researchgate.net Molecular dynamics (MD) simulations, which solve the classical equations of motion, can provide insights into the dynamic behavior of the molecule, including conformational transitions over time. acs.orgtandfonline.com For instance, MD simulations have been employed to study the interactions of 1,3-dioxane derivatives with biological targets. acs.org While the search results mention the application of these techniques to related systems, specific MM or MD studies focused solely on the conformational analysis of 2-hexyl-1,3-dioxane were not identified.

Stereoelectronic Effects (e.g., Anomeric Effect) and their Influence on Conformationresearchgate.netsemanticscholar.orgresearchgate.net

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the conformational preferences in 1,3-dioxane systems. The anomeric effect, a key stereoelectronic interaction, describes the tendency of a heteroatomic substituent at the anomeric carbon (C-2 in 1,3-dioxanes) to adopt an axial orientation, despite steric hindrance. This effect is attributed to the stabilizing overlap between a lone pair of electrons on an endocyclic oxygen atom and the antibonding σ* orbital of the C-X bond (where X is the substituent). nii.ac.jp

In the case of 2-alkyl-1,3-dioxanes, the anomeric effect is generally outweighed by steric repulsion. oup.com However, the electronic nature of the substituent is a critical factor. For electronegative substituents, the anomeric effect can be significant. nii.ac.jptandfonline.com For a simple alkyl group like hexyl, which is not strongly electron-withdrawing, the steric hindrance of the axial position, involving 1,3-diaxial interactions with the axial hydrogens at C-4 and C-6, is the dominant factor. psu.edu The shorter C-O bonds compared to C-C bonds in cyclohexane exacerbate these steric clashes. psu.edu Therefore, the hexyl group in 2-hexyl-1,3-dioxane is expected to strongly prefer the equatorial conformation.

Solvent Effects on Conformational Equilibrium

The conformational equilibrium of 2-substituted 1,3-dioxanes is notably influenced by the solvent environment. This phenomenon arises from the interplay between steric effects, stereoelectronic effects (such as the anomeric effect), and the interaction of the molecule's dipole moment with the solvent. rsc.orgweebly.com The anomeric effect generally describes the preference for an axial orientation of an electronegative substituent at the anomeric carbon. rsc.org

For 2-hexyl-1,3-dioxane, the equatorial conformer is typically favored due to the large steric bulk of the hexyl group. However, the equilibrium can be shifted by the solvent's polarity. The axial conformer often possesses a different dipole moment than the equatorial conformer. Polar solvents tend to stabilize the conformer with the larger dipole moment. ejournal.by Early studies on related 1,3-dioxanes established that the magnitude of the anomeric effect, and thus the conformational preference, diminishes in polar solvents. rsc.org While the hexyl group is not electronegative, the principles of solvent-solute dipole interactions remain significant. Increasing the solvent's dielectric constant can influence the energy difference (ΔG°) between the axial and equatorial forms, thereby altering their equilibrium populations. psu.edu

| Solvent | Relative Polarity (Dielectric Constant, ε) | Expected Effect on Equilibrium | Predominant Conformer |

|---|---|---|---|

| Non-polar (e.g., Cyclohexane) | Low (~2.0) | Equilibrium primarily dictated by steric factors. | Equatorial |

| Medium Polarity (e.g., Chloroform) | Medium (~4.8) | Potential for minor stabilization of the more polar conformer. | Equatorial |

| Polar (e.g., Acetonitrile) | High (~37.5) | Significant stabilization of the conformer with the higher dipole moment. | Equatorial (but with a potentially increased population of the axial form compared to non-polar solvents) |

Spectroscopic and Diffraction Techniques for Conformational Elucidation

A combination of spectroscopic and diffraction methods is essential to fully characterize the conformational landscape of 2-hexyl-1,3-dioxane in both solution and solid states.

High-Resolution NMR Spectroscopy for Conformational Dynamics (e.g., 2D NMR, NOESY, Temperature-Dependent Studies)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of 2-hexyl-1,3-dioxane in solution. copernicus.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus. rsc.orgnih.gov

In the ¹H NMR spectrum of 2-hexyl-1,3-dioxane, distinct signals are observed for the protons of the dioxane ring and the hexyl chain. rsc.org The proton at the C2 position, which is adjacent to two oxygen atoms, typically appears as a triplet at a characteristic chemical shift. rsc.orgdocbrown.info

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.43 | t (Triplet) | 1H | H-2 (acetal proton) |

| 4.05 - 3.99 | m (Multiplet) | 2H | H-4e, H-6e (equatorial) |

| 3.72 - 3.64 | m (Multiplet) | 2H | H-4a, H-6a (axial) |

| 2.07 - 1.94 | m (Multiplet) | 2H | Hexyl chain protons |

Advanced 2D NMR techniques provide deeper insights:

2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled through bonds, helping to confirm the connectivity within the dioxane ring and the hexyl chain. libretexts.org For instance, a COSY spectrum would show correlations between the H-2 proton and the protons on the adjacent carbon of the hexyl group, as well as between the H-4/H-6 and H-5 protons of the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the spatial proximity of protons, regardless of their bonding. huji.ac.ilcolumbia.edu Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically <5 Å). creative-biostructure.com This is invaluable for establishing the stereochemistry, such as the axial or equatorial orientation of the hexyl group, by observing NOEs between the H-2 proton and the axial or equatorial protons at C-4 and C-6. harvard.edu

Temperature-Dependent Studies: By recording NMR spectra at various temperatures, one can study the dynamics of conformational exchange. copernicus.org As the temperature is lowered, the rate of ring inversion between the two chair forms can become slow on the NMR timescale, leading to the decoalescence of averaged signals into separate signals for each conformer. Analysis of these changes allows for the calculation of the activation energy (ΔG‡) for the conformational interchange, providing quantitative data on the flexibility of the dioxane ring. chemrxiv.orgrsc.org

X-ray Diffraction Analysis of Crystalline Derivatives for Solid-State Conformation

X-ray diffraction provides unambiguous information about the molecular structure in the solid state. Since 2-hexyl-1,3-dioxane is a liquid at room temperature, this analysis requires the preparation of a suitable crystalline derivative. researchgate.net

The analysis of a crystalline derivative of a related 1,3-dioxane reveals precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's conformation in the crystal lattice. researchgate.netmdpi.com Studies on various 2-substituted 1,3-dioxanes have consistently shown that the ring adopts a chair conformation in the solid state. researchgate.netresearchgate.net For example, the X-ray analysis of 5,5-bis(bromomethyl)-2-trichloromethyl-1,3-dioxane confirmed a chair conformation with an equatorial orientation for the bulky trichloromethyl group at the C2 position. researchgate.net This provides a model for the expected solid-state structure of a 2-hexyl-1,3-dioxane derivative, where the hexyl group would similarly be expected to occupy the sterically less hindered equatorial position to minimize non-bonded interactions.

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Crystal System | The geometric category of the crystal lattice. | e.g., Monoclinic |

| Space Group | The symmetry group of the crystal. | e.g., P2₁/c |

| Ring Conformation | The 3D shape of the dioxane ring. | Chair |

| Substituent Orientation (at C2) | The axial/equatorial position of the C2 substituent. | Equatorial |

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-O, C-C). | C-O: ~1.42 Å, C-C: ~1.52 Å |

| Bond Angles (°) | Angles between three connected atoms (e.g., O-C-O). | O-C-O: ~111°, C-C-O: ~110° |

Advanced Analytical and Spectroscopic Characterization Methods

Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification

Advanced spectroscopic methods are indispensable for confirming the molecular structure of 2-Hexyl-1,3-dioxane, including its stereochemistry, and for studying its behavior in chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for obtaining detailed information about the atomic arrangement within a molecule.

While basic ¹H and ¹³C NMR provide initial structural data, advanced 2D NMR pulse sequences are often required for definitive assignments, especially for complex molecules or isomeric mixtures. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons over two or three bonds, respectively. taylorandfrancis.com These methods help in precisely assigning every proton and carbon in the 2-Hexyl-1,3-dioxane molecule, confirming the hexyl substituent's position at C2 of the dioxane ring and elucidating the spatial relationships between atoms. rsc.orgrsc.org

Detailed ¹H and ¹³C NMR data for 2-Hexyl-1,3-dioxane have been reported as follows:

¹H NMR (400 MHz, CDCl₃): δ 4.43 (t, J = 5.2 Hz, 1H), 4.05 – 3.99 (m, 2H), 3.72 – 3.64 (m, 2H), 1.54 – 1.48 (m, 2H), 1.33 – 1.17 (m, 9H), 0.80 (t, J = 6.8 Hz, 3H). rsc.org

¹³C NMR (100 MHz, CDCl₃): δ 102.3, 66.7, 35.1, 31.6, 29.1, 25.8, 23.8, 22.4, 13.9. rsc.org

Interactive Table: NMR Data for 2-Hexyl-1,3-dioxane

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity and Coupling Constant (J) | Assignment |

|---|---|---|---|

| ¹H | 4.43 | t, J = 5.2 Hz | CH (acetal proton at C2) |

| ¹H | 4.05 – 3.99 | m | OCH₂ (axial protons at C4, C6) |

| ¹H | 3.72 – 3.64 | m | OCH₂ (equatorial protons at C4, C6) |

| ¹H | 1.54 – 1.48 | m | CH₂ (alpha to acetal) |

| ¹H | 1.33 – 1.17 | m | (CH₂)₄ and CH₂ |

| ¹H | 0.80 | t, J = 6.8 Hz | CH₃ |

| ¹³C | 102.3 | O-CH-O (C2) | |

| ¹³C | 66.7 | OCH₂ (C4, C6) | |

| ¹³C | 35.1 | CH₂ (alpha to acetal) | |

| ¹³C | 31.6 | CH₂ | |

| ¹³C | 29.1 | CH₂ | |

| ¹³C | 25.8 | CH₂ (C5) | |

| ¹³C | 23.8 | CH₂ | |

| ¹³C | 22.4 | CH₂ | |

| ¹³C | 13.9 | CH₃ |

NMR spectroscopy is a non-invasive technique well-suited for monitoring the progress of chemical reactions in real-time. chemrxiv.orgresearchgate.net For the synthesis of 2-Hexyl-1,3-dioxane, typically through the acetalization of heptanal (B48729) with 1,3-propanediol (B51772), ¹H NMR can be used to track the disappearance of reactant signals and the appearance of product signals. nist.gov This allows for the determination of reaction kinetics, optimization of reaction conditions (like temperature and catalyst concentration), and identification of any intermediate species or byproducts, thus providing valuable insights into the reaction mechanism. researchgate.net

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry (HRMS), Fast Atom Bombardment (FAB), Electron Ionization (EI)) for Reaction Pathway and Product Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of compounds and for studying reaction pathways by analyzing fragmentation patterns. nsf.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of 2-Hexyl-1,3-dioxane. An exact mass measurement for the protonated molecule [M+H]⁺ confirms the molecular formula C₁₀H₂₀O₂. For instance, a calculated value of 173.1542 for [C₁₀H₂₁O₂]⁺ was found to be 173.1539 by HRMS analysis using Fast Atom Bombardment. rsc.org

Fast Atom Bombardment (FAB): FAB is a soft ionization technique that is particularly useful for obtaining molecular weight information of thermally labile or non-volatile compounds. wikipedia.orgpsu.edu It typically shows a prominent protonated molecule peak [M+H]⁺, which directly gives the molecular weight of the compound. taylorandfrancis.com

Electron Ionization (EI): EI is a higher-energy ionization method that causes extensive fragmentation of the molecule. libretexts.org The resulting mass spectrum shows a pattern of fragment ions that is characteristic of the molecule's structure, acting as a "molecular fingerprint." While the molecular ion peak may be weak or absent, the fragmentation pattern is invaluable for structural elucidation. For the related compound 2-hexyl-1,3-dioxolane, the top peaks in the EI mass spectrum are observed at m/z 73 and 45. nih.gov Similar fragmentation pathways involving the cleavage of the hexyl chain and the dioxane ring would be expected for 2-Hexyl-1,3-dioxane.

Infrared and Raman Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify functional groups and study the conformational properties of molecules.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Hexyl-1,3-dioxane displays characteristic absorption bands that confirm its structure. Key absorptions include C-H stretching vibrations from the alkyl chain and the dioxane ring around 2850-3000 cm⁻¹, and strong C-O stretching vibrations characteristic of the cyclic ether functionality, typically appearing in the 1070-1140 cm⁻¹ region. docbrown.infocore.ac.uklibretexts.org The absence of a strong, broad absorption around 3200-3600 cm⁻¹ (O-H stretch) and a sharp absorption around 1700 cm⁻¹ (C=O stretch) confirms the successful formation of the acetal (B89532) from the corresponding alcohol and aldehyde/ketone. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. edinst.com It can be used to study the skeletal vibrations of the dioxane ring and the hexyl chain. Conformational analysis of the 1,3-dioxane (B1201747) ring, which can exist in chair and twist-boat conformations, can be aided by Raman spectroscopy. researchgate.net Changes in the Raman spectra with temperature can reveal information about the relative stabilities and interconversion of different conformers. The technique is also sensitive to changes in molecular structure, which can be useful in studying the effects of the compound on biological systems, for example, by observing changes in the vibrational modes of fungal cell components. acs.org

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic methods are essential for the separation and purification of 2-Hexyl-1,3-dioxane from reaction mixtures and for its quantitative analysis. acs.org

Gas Chromatography (GC): GC is a primary technique for the analysis of volatile compounds like 2-Hexyl-1,3-dioxane. nist.gov When coupled with a mass spectrometer (GC-MS), it allows for the separation of the compound from a mixture and its subsequent identification based on its mass spectrum and retention time. ajprd.comelsevier.esscispace.com GC is also used to determine the purity of the synthesized compound.

Column Chromatography: For purification on a preparative scale, column chromatography is frequently employed. biotech-asia.org Using a silica (B1680970) gel stationary phase and an appropriate solvent system, such as a mixture of hexane (B92381) and diethyl ether, 2-Hexyl-1,3-dioxane can be effectively separated from unreacted starting materials and any byproducts. rsc.orgrsc.org The separation of diastereomeric 1,3-diol acetals can sometimes be challenging and may require specialized chromatographic techniques. google.com

Other Techniques: Methods like fractional distillation can also be used for purification, particularly for removing impurities with significantly different boiling points. lookchem.com

Interactive Table: Chromatographic Data for 2-Hexyl-1,3-dioxane

| Technique | Stationary Phase | Mobile Phase/Conditions | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Diethyl ether (5:1) | Purification | rsc.org |

| Column Chromatography | Silica Gel | Hexane/EtOAc (95:5) | Purification | rsc.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | e.g., DB-5MS column | Temperature program (e.g., 40°C to 310°C) | Analysis and Identification | rsc.org |

Gas Chromatography (GC) for Purity and Reaction Conversion Assessment

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds in a mixture. It is particularly valuable for assessing the purity of 2-hexyl-1,3-dioxane and for monitoring the progress of its synthesis by determining the reaction conversion. libretexts.org In a typical GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the components between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). libretexts.org

The time it takes for a compound to travel through the column and reach the detector is known as its retention time. This is a characteristic property of a compound under a specific set of GC conditions and can be used for identification. The detector measures the quantity of each component, and the resulting chromatogram displays peaks corresponding to each separated compound. The area under each peak is proportional to the amount of that compound in the mixture.

For purity assessment, a GC analysis of a sample of 2-hexyl-1,3-dioxane should ideally show a single, sharp peak corresponding to the target compound. The presence of other peaks indicates impurities. libretexts.org By comparing the area of the main peak to the total area of all peaks, the purity of the sample can be quantified. For instance, a purity of 99% was determined for a synthesized product after distillation, as confirmed by GC analysis. google.com

In monitoring reaction conversion, GC is used to analyze the reaction mixture at different time points. By measuring the relative peak areas of the starting materials and the product, 2-hexyl-1,3-dioxane, chemists can determine the extent to which the reactants have been converted into the desired product. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst concentration. For example, in a study of the transfer hydrogenation of cyclic carbonates, GC analysis with an internal standard was used to determine the conversion of the starting material and the yield of the diol product. rsc.org

The choice of GC column and operating conditions, such as temperature programming and carrier gas flow rate, is critical for achieving good separation of the components in the mixture. For instance, a study on the determination of 1,3-dioxolane (B20135) in workplace air utilized a specific capillary column and temperature program to achieve separation from other volatile organic compounds. publisso.de

Table 1: Example of GC Parameters for Analysis of Dioxane Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Column | Capillary column (e.g., 6% cyanopropylphenyl, 94% dimethylpolysiloxane) | asean.org |

| Column Dimensions | 30 m length, 0.25 mm internal diameter, 1.4 µm film thickness | asean.org |

| Carrier Gas | Helium | gcms.cz |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | publisso.deasean.org |

| Injection Mode | Split/Splitless or Headspace | asean.orggcms.cz |

Flash Column Chromatography for Product Isolation

Flash column chromatography is a purification technique used to separate individual compounds from a mixture. It is a rapid form of column chromatography that uses pressure to force the solvent through the column, speeding up the separation process. This method is widely employed for the isolation of 2-hexyl-1,3-dioxane from crude reaction mixtures. rsc.org

The basic principle of flash column chromatography involves a stationary phase, typically silica gel, packed into a glass column. The crude product mixture is loaded onto the top of the column. A solvent or a mixture of solvents, known as the eluent or mobile phase, is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

Compounds that have a stronger interaction with the polar silica gel will move down the column more slowly, while less polar compounds will move more quickly. By carefully selecting the solvent system, it is possible to achieve a good separation of the desired product from impurities.

In the synthesis of 2-hexyl-1,3-dioxane, after the initial reaction is complete, the resulting mixture often contains unreacted starting materials, byproducts, and the target compound. Flash column chromatography is a crucial step to isolate pure 2-hexyl-1,3-dioxane. For example, in one synthesis, 2-hexyl-1,3-dioxane was purified by column chromatography using a mixture of hexane and ethyl acetate (B1210297) as the eluent, resulting in a colorless oil with a 60% yield. rsc.org Another purification utilized flash silica gel filtration with neat cyclohexane (B81311) as the eluant. unipv.it

The choice of eluent is critical for successful separation. A common approach is to start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. This gradient elution helps to effectively separate compounds with a wide range of polarities. The progress of the separation is often monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. rochester.edurochester.edu

Table 2: Examples of Eluent Systems for the Purification of 2-Hexyl-1,3-dioxane and Related Compounds

| Compound | Eluent System | Reference |

|---|---|---|

| 2-Hexyl-1,3-dioxane | Hexane/Ethyl Acetate (95:5) | rsc.org |

| 2-(5-Phenylpentyl)-1,3-dioxane | Hexane/Ethyl Acetate (95:5) | rsc.org |

| 2-Butyl-1,3-dioxane | Pentane/Diethyl Ether (95:5) | rsc.org |

| 2-Tetradecyl-1,3-dioxane | Hexane/Ethyl Acetate (97:3) | rsc.org |

Applications As a Key Intermediate and Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Biologically Relevant Molecule Scaffolds

The 1,3-dioxane (B1201747) framework is a key structural motif used in the synthesis of various biologically significant compounds. chemicalbook.com Its derivatives serve as foundational starting materials or intermediates for molecules targeted for pharmaceutical and agrochemical research. ontosight.aiscimplify.com

The 1,3-dioxane structure is a valuable precursor in the multi-step synthesis of potential pharmaceutical and agrochemical agents. Derivatives of 1,3-dioxane can be chemically modified to produce more complex molecules with desired properties. ontosight.ai For instance, certain 1,3-dioxane derivatives are considered for their potential as hypoglycemic agents due to their influence on glucose and lipid metabolism. smolecule.com

The versatility of the dioxane ring system makes it a key component in creating intermediates for drug development. scimplify.com One example involves the synthesis of 3,3-dichloro-5-hexyldihydrofuran-2(3H)-one, a compound that may serve as an intermediate in the creation of novel antiviral or anticancer agents. ontosight.ai This dihydrofuran derivative can be synthesized through methods that include the reaction of a 2,2-dichloro-1,3-dioxane with a hexyl-containing Grignard reagent. ontosight.ai

In agrochemical synthesis, 1,3-dioxane derivatives also function as important building blocks. molbase.com The aforementioned 3,3-dichloro-5-hexyldihydrofuran-2(3H)-one, derived from a dioxane precursor, is also a potential building block for developing new pesticides or herbicides. ontosight.ai Furthermore, 2-halomethyl-1,3-cyclic acetals, including dioxane structures, are used as intermediates in the synthesis of antidotes designed to protect crops from the phytotoxic effects of certain herbicides. google.com A well-known 1,3-dioxane derivative, 2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a critical intermediate in the synthesis of various agrochemicals. scimplify.com

Table 1: Examples of 1,3-Dioxane Derivatives as Synthesis Intermediates

| Intermediate Class | Synthetic Application Area | Example of Target Scaffold | Reference |

|---|---|---|---|

| 2,2-Dichloro-1,3-dioxanes | Pharmaceuticals, Agrochemicals | 3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one | ontosight.ai |

| 2-Halomethyl-1,3-dioxanes | Agrochemicals (Herbicide Antidotes) | Dioxane-substituted amides | google.com |

| Meldrum's Acid | Pharmaceuticals, Agrochemicals | Active Pharmaceutical Ingredients (APIs) | scimplify.com |

The 1,3-dioxane ring serves as a fundamental synthon for constructing polyfunctional heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings. chemicalbook.combeilstein-journals.org Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione), in particular, is an extremely promising and widely used building block for obtaining a great variety of heterocyclic systems. chemicalbook.comscimplify.comsigmaaldrich.com Its high acidity and steric rigidity facilitate multiple carbon-carbon bond formations, making it a valuable starting material for complex syntheses. sigmaaldrich.com

The reactivity of the 1,3-dioxane moiety allows it to be incorporated into larger, more elaborate heterocyclic frameworks. scirp.org For example, heterocyclization reactions using cyclohexan-1,3-dione derivatives can produce fused thiazole (B1198619) systems. semanticscholar.org Similarly, polyfunctional pyrazole (B372694) compounds can be used as base units to synthesize condensed heteropolycyclic nitrogen systems. researchgate.net The use of 1,3-dioxacycloalkanes in the synthesis of polyfunctional heterocyclic compounds is a subject of considerable interest in organic chemistry. researchgate.net

Role in Materials Science and Polymer Chemistry Research

Beyond biological applications, the 2-hexyl-1,3-dioxane structure and its analogs are explored in materials science and polymer chemistry. ontosight.ai Their derivatives can be designed as monomers for polymerization or as structural units in larger, organized molecular systems.

Derivatives of 1,3-dioxanes, specifically cyclic ketene (B1206846) acetals (CKAs), can function as monomers in radical ring-opening polymerization (RROP). psu.edumdpi.com This process allows for the creation of polyesters where ester linkages are incorporated into the backbone of an addition polymer. researchgate.net The driving force for the ring-opening is often the relief of ring strain or the formation of the more stable carbon-oxygen double bond of the ester group. psu.edu

The RROP of CKAs like 2-methylene-1,3-dioxepane (B1205776) (MDO) can enhance the degradability of common polymers. mdpi.comresearchgate.net Research has shown that alkyl-substituted CKAs, such as 4-n-hexyl-2-methylene-1,3-dioxolane, can undergo free-radical ring-opening polymerization. researchgate.net The substituent on the dioxane or dioxolane ring, such as a hexyl group, can be used to tune the properties of the resulting polymer. For instance, incorporating a hexyl variant may enhance elasticity or alter the glass transition temperature of copolymers.

Table 2: Research Findings on Polymerization of CKA Monomers

| Monomer Type | Polymerization Method | Key Finding | Reference |

|---|---|---|---|

| Cyclic Ketene Acetal (B89532) (CKA) | Radical Ring-Opening Polymerization (RROP) | Introduces ester groups into the polymer backbone, creating degradable polyesters. | psu.eduresearchgate.net |

| 2-Methylene-1,3-dioxepane (MDO) | RROP | Used to synthesize degradable analogues of polystyrene by copolymerization with styrene. | mdpi.com |

| 4-n-Hexyl-2-methylene-1,3-dioxolane | Free Radical Ring-Opening Polymerization | Polymerization occurs with the introduction of an ester group into the polymer backbone. | researchgate.net |

The 1,3-dioxane motif is a useful tool for controlling and monitoring the formation of large, complex supramolecular architectures. researchgate.net These assemblies are formed through non-covalent interactions like hydrogen bonds and π-π stacking. The defined chair-like conformation of the 1,3-dioxane ring helps to pre-organize molecular building blocks, guiding them into a specific arrangement required for subsequent reactions, such as macrocyclization. thieme-connect.deresearchgate.net

This pre-organization is valuable in the synthesis of cryptands, which are complex, three-dimensional molecules capable of encapsulating smaller guest molecules. researchgate.net In one study, 1,3-dioxane units were attached to a central benzene (B151609) scaffold. These building blocks were then connected by linker chains to form large, cage-like cryptand structures. The 1,3-dioxane units not only facilitated the cyclization reaction but also simplified the structural analysis of the final products using NMR spectroscopy. researchgate.net

Chiral Auxiliaries and Resolving Agents Utilizing 2-Hexyl-1,3-Dioxane Scaffolds

Chiral, non-racemic derivatives of 1,3-dioxane can be employed as chiral auxiliaries in asymmetric synthesis. thieme-connect.declockss.org A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. sfu.ca

By preparing a 1,3-dioxane from a chiral 1,3-diol, a chiral acetal is formed. thieme-connect.de This chiral scaffold can then be used to direct subsequent reactions, such as alkylations or cycloadditions, to favor the formation of one enantiomer or diastereomer over the other. sfu.caharvard.edu For example, chiral acetals prepared from chiral diols have been evaluated as effective chiral directors in Diels-Alder reactions, achieving a high degree of stereochemical induction. sfu.ca After the desired stereoselective transformation is complete, the chiral auxiliary can be removed by cleaving the acetal linkage, typically under acidic conditions, to yield the enantiomerically enriched product. thieme-connect.de The ease of removal is a significant advantage of using such auxiliaries. thieme-connect.de

Application in Fragrance Chemistry as a Synthetic Target or Intermediate

The compound 2-Hexyl-1,3-dioxane holds a dual role in the multifaceted world of fragrance chemistry. It is not only sought after as a synthetic target for its own olfactory contributions but also serves as a versatile chemical intermediate, or building block, for the creation of other complex molecules. Its utility stems from the stability of the 1,3-dioxane ring under certain conditions and its susceptibility to controlled cleavage under others, allowing chemists to introduce, protect, and later unmask or transform functional groups.

As a synthetic target, 2-hexyl-1,3-dioxane is part of a larger family of cyclic acetals valued in perfumery. google.com These compounds are typically synthesized through the acid-catalyzed acetalization of an aldehyde with a 1,3-diol. researchgate.net In the case of 2-hexyl-1,3-dioxane, the synthesis involves the reaction of heptanal (B48729) with 1,3-propanediol (B51772). This reaction is reversible and requires the removal of water to drive the equilibrium towards the formation of the acetal product. researchgate.net Various acid catalysts, including homogeneous catalysts like p-toluenesulfonic acid and heterogeneous catalysts such as zeolites, can be employed to facilitate this transformation efficiently. researchgate.netresearchgate.net The resulting compound is one of many 1,3-dioxane derivatives that are utilized for their unique scent profiles in perfumes, cosmetics, and other fragranced products. ontosight.ai

The true versatility of 2-hexyl-1,3-dioxane is revealed in its application as a synthetic intermediate. The 1,3-dioxane moiety is chemically equivalent to a carbonyl group and can be considered a protecting group for the parent aldehyde, heptanal. This allows chemists to perform reactions on other parts of a more complex molecule without affecting the aldehyde functionality. Subsequently, the 1,3-dioxane ring can be cleaved through acid-catalyzed hydrolysis to regenerate the original aldehyde. thieme-connect.de

More advanced applications involve the selective ring-opening of the dioxane to yield new, valuable building blocks. The regioselective cleavage of 1,3-dioxane acetals is a powerful strategy in modern organic synthesis. researchgate.net For instance, enantioenriched 1,3-dioxanes can be subjected to transformation to produce the corresponding optically active 1,3-diols, which are highly valuable chiral synthons for further synthesis. researchgate.net This process allows for the creation of stereochemically defined molecules, which is of paramount importance in fragrance chemistry where different enantiomers of a compound can possess distinctly different odors.

The table below summarizes the dual role of 2-Hexyl-1,3-dioxane as both a final fragrance product (synthetic target) and a precursor for other chemical structures (synthetic intermediate).

| Role | Precursors | Reaction Type | Product(s) | Significance in Fragrance Chemistry |

| Synthetic Target | Heptanal, 1,3-Propanediol | Acid-Catalyzed Acetalization | 2-Hexyl-1,3-dioxane | Direct use as a fragrance component. |

| Synthetic Intermediate | 2-Hexyl-1,3-dioxane | Acid-Catalyzed Hydrolysis | Heptanal, 1,3-Propanediol | Regeneration of the parent aldehyde for subsequent reactions. |

| Synthetic Intermediate | Chiral 2-Hexyl-1,3-dioxane | Reductive Ring-Opening | Chiral 3-alkoxy-1-alkanols or chiral 1,3-diols | Creation of valuable, optically active building blocks for complex chiral fragrances. researchgate.net |

This strategic use of the 1,3-dioxane ring system, exemplified by 2-hexyl-1,3-dioxane, underscores its importance as a key intermediate. It provides a synthetic pathway to either protect a carbonyl group or to serve as a latent source of functionalized diols, enabling the construction of intricate molecules that would be difficult to assemble otherwise.

Future Research Directions and Emerging Paradigms

Development of Novel and Highly Efficient Catalytic Systems for Specific Transformations

The synthesis and transformation of 2-Hexyl-1,3-dioxane and related acetals are critically dependent on catalysis. The pursuit of sustainable and efficient chemical processes has intensified research into novel catalysts that offer high selectivity and activity under mild conditions. researchgate.net Current research directions are focused on moving beyond traditional acid catalysts to more sophisticated systems, including earth-abundant metals and bio-inspired frameworks. researchgate.net

One promising area is the development of hybrid catalytic systems that combine biocatalysis and chemocatalysis. For instance, a chemoenzymatic cascade has been demonstrated for the formation of related dioxolanes, where an enzymatic cascade produces a diol from an aldehyde, followed by a ruthenium-catalyzed conversion to the cyclic acetal (B89532). nih.govrwth-aachen.de This approach highlights the potential for creating highly stereoselective syntheses from renewable starting materials. nih.govrwth-aachen.de Future work will likely focus on adapting such systems for 1,3-dioxane (B1201747) synthesis and exploring catalysts that can utilize benign methylene (B1212753) sources like formic acid, which can be derived from CO2 hydrogenation. nih.govrwth-aachen.de

The development of catalysts for specific transformations, such as C-H activation on the hexyl chain or the dioxane ring, represents another significant frontier. semanticscholar.org Such catalysts would enable late-stage functionalization, providing access to a diverse range of 2-Hexyl-1,3-dioxane analogs with unique properties. semanticscholar.org Research into transition-metal complexes, organocatalysts, and hybrid materials is expected to yield systems with improved performance, recyclability, and stability, which are crucial for industrial applications. researchgate.net

| Catalyst Type | Examples | Advantages | Research Focus |

|---|---|---|---|

| Traditional Acid Catalysts | Brønsted acids (e.g., p-TsOH), Lewis acids (e.g., BF3·OEt2) | Well-established, readily available | Improving selectivity, reducing waste |

| Transition Metal Catalysts | Ruthenium complexes nih.govrwth-aachen.de | High activity, novel transformations (e.g., using CO2 derivatives) nih.govrwth-aachen.de | Use of earth-abundant metals, catalyst recycling researchgate.net |

| Biocatalysts/Enzymes | Hydrolases, Oxidoreductases nih.govnih.gov | High stereoselectivity, mild reaction conditions, environmentally benign rwth-aachen.denih.gov | Enzyme engineering, whole-cell biocatalysis nih.gov |

| Hybrid Systems | Chemoenzymatic cascades nih.govrwth-aachen.de | Combines advantages of both catalyst types, enables complex syntheses from simple precursors nih.govrwth-aachen.de | Solvent compatibility, process integration nih.govrwth-aachen.de |

Integration into Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

Flow chemistry and microreactor technologies are revolutionizing chemical synthesis by offering significant advantages over traditional batch methods. scispace.comresearchgate.net These technologies provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and enhanced scalability. researchgate.netnih.govflinders.edu.au The synthesis of 2-Hexyl-1,3-dioxane is well-suited for integration into continuous flow processes.

The key benefits of using microreactors include:

Enhanced Heat and Mass Transfer: The high surface-to-volume ratio in microreactors allows for rapid heat dissipation, which is critical for controlling highly exothermic reactions. nih.govrsc.org Efficient mixing ensures a homogeneous reaction environment, minimizing side product formation. nih.gov

Precise Residence Time Control: Flow systems allow for precise control over the time reactants spend in the reactor, which is crucial for reactions involving unstable intermediates. rsc.orgcornell.edu This can lead to higher selectivity and prevent decomposition of the desired product. rsc.org

Improved Safety: The small reaction volumes within a microreactor minimize the risks associated with hazardous reagents or exothermic reactions. kth.se This enables the exploration of reaction conditions that would be unsafe in large-scale batch reactors. scispace.com

Scalability: Scaling up production in a flow system, often referred to as "scaling-out," can be achieved by running multiple reactors in parallel or by operating the system for longer periods, which is often more straightforward than scaling up batch reactors. researchgate.netflinders.edu.au

Multi-step syntheses, which are often required for complex molecules, can be streamlined by coupling different reactor modules in a continuous sequence. uc.pt This approach avoids the need for isolating and purifying intermediates at each stage, leading to a more atom- and step-economical process. cornell.eduuc.pt Future research will likely focus on developing integrated flow systems for the complete synthesis of 2-Hexyl-1,3-dioxane and its derivatives, potentially incorporating in-line purification and analysis techniques. flinders.edu.au

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, guiding the design of experiments, and accelerating the discovery of new synthetic routes. nih.gov For 2-Hexyl-1,3-dioxane, advanced computational modeling can provide profound insights into its synthesis, conformational preferences, and reactivity.

Key areas of application include:

Reaction Mechanism Elucidation: Techniques like Density Functional Theory (DFT) can be used to map the potential energy surfaces of reactions involved in the formation and transformation of the dioxane ring. This helps in identifying transition states and reaction intermediates, providing a deeper understanding of the catalytic cycle and selectivity. researchgate.net

Predictive Synthesis: Machine learning algorithms and reaction prediction models can be trained on large datasets of chemical reactions to forecast the most likely products of a given set of reactants and conditions. nih.gov These tools can help chemists design more efficient synthetic pathways to 2-Hexyl-1,3-dioxane and its derivatives.

Conformational Analysis: The 1,3-dioxane ring preferentially adopts a chair-like conformation. thieme-connect.de Computational models can accurately predict the conformational preferences of substituted dioxanes, such as the equatorial preference of the hexyl group at the C2 position, which is crucial for understanding its stereochemistry and reactivity. thieme-connect.de

Descriptor Development: Computational methods can calculate a wide range of molecular descriptors (e.g., electronic properties, molecular size, hydrogen bonding capacity) that can be used in quantitative structure-activity relationship (QSAR) models to predict the biological or physical properties of 2-Hexyl-1,3-dioxane analogs. researchgate.net

The integration of computational modeling with automated synthesis platforms represents a powerful paradigm for future chemical research, enabling the rapid design, synthesis, and testing of new molecules with desired properties.